2-Amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Overview
Description
2-Amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Introduction of the amino group: This step often involves nucleophilic substitution reactions where an amino group is introduced to the chromene core.
Functionalization with the phenyl and chloro-fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is researched for its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: These compounds share some structural similarities and are known for their wide range of biological activities.
Thiazole derivatives: These compounds also exhibit diverse pharmacological properties and are studied for their potential therapeutic applications.
Uniqueness
What sets 2-Amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClFN2O3/c30-22-10-6-11-23(31)21(22)16-35-25-12-5-4-9-19(25)27-20(15-32)29(33)36-26-14-18(13-24(34)28(26)27)17-7-2-1-3-8-17/h1-12,18,27H,13-14,16,33H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEMOTQDPXZSAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC=CC=C3OCC4=C(C=CC=C4Cl)F)C#N)N)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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